1-Chloro-2-(trichloromethyl)benzene

Process Chemistry Physical Properties Crystallization

Sourcing 2-chlorobenzotrichloride with inconsistent regiochemistry or sub-98% purity compromises yield in clotrimazole and benzophenone agrochemical syntheses. This ortho-isomer (CAS 2136-89-2) is the required starting material for the commercial production of clotrimazole. - Enables high-yield clotrimazole synthesis; the ortho-substitution pattern is essential for constructing the triphenylmethane core. - Hydrolyzes to o-chlorobenzoyl chloride for Friedel-Crafts benzophenone fungicides. - Available in ≥98% purity; moisture-sensitive solid (mp 29-31 °C) shipped under inert gas to preserve reactivity.

Molecular Formula C7H4Cl4
Molecular Weight 229.9 g/mol
CAS No. 2136-89-2
Cat. No. B131812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(trichloromethyl)benzene
CAS2136-89-2
Synonyms1-Chloro-2-(trichloromethyl)benzene;  NSC 59736;  o-Chlorobenzotrichloride;  o-Chlorobenzylidyne Chloride;  o-Chlorophenyltrichloromethane;  α,α,α,2-Tetrachlorotoluene; 
Molecular FormulaC7H4Cl4
Molecular Weight229.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
InChIKeyMFHPYLFZSCSNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(trichloromethyl)benzene Overview


1-Chloro-2-(trichloromethyl)benzene (CAS 2136-89-2), also known as 2-chlorobenzotrichloride, is a tetrachlorinated aromatic compound (C₇H₄Cl₄) distinguished by its ortho-substitution pattern of a chloro and a trichloromethyl group . This compound is a key industrial intermediate in the synthesis of pharmaceuticals (e.g., clotrimazole), agrochemicals, and dyes . Its physical state is a solid at room temperature with a melting point of 29-31 °C and a boiling point of 260-264 °C, and it is known for its high reactivity, particularly its susceptibility to hydrolysis in the presence of moisture .

Synthesis intermediate for pharmaceuticals (clotrimazole), agrochemicals, and dyes
Solid with near-ambient melting range; requires temperature-controlled handling
Susceptible to moisture; anhydrous conditions recommended to prevent hydrolysis

Isomer Specificity and Substitution Risks


The precise ortho-substitution pattern of 1-Chloro-2-(trichloromethyl)benzene fundamentally dictates its reactivity profile, regioselectivity in subsequent reactions, and final product properties. Substituting this compound with its isomers, such as 4-chlorobenzotrichloride (para) or 3-chlorobenzotrichloride (meta), or with unsubstituted benzotrichloride, will lead to different reaction outcomes, altered physical properties of intermediates, and potentially inferior yields or the production of entirely different compounds, which is unacceptable in regulated pharmaceutical and high-value agrochemical manufacturing processes [1]. The following evidence details specific, quantifiable differentiation metrics.

This Product (Ortho)
Precursor for clotrimazole; solid at room temperature; unique ortho regiochemistry.
Para/Meta Isomers
Lead to different active compounds (e.g., p-chlorobenzoyl chloride); may be liquid; altered reaction selectivity.
Interchanging with para or meta isomers may result in wrong final product and batch failure, especially in regulated synthesis.

Performance Metrics


Thermophysical Property Comparison

The melting point of 1-Chloro-2-(trichloromethyl)benzene (29-31 °C) is significantly higher than that of its para-isomer, 4-chlorobenzotrichloride (5.8 °C), indicating a different intermolecular packing . The compound's density (1.508 g/mL at 25 °C) and refractive index (1.5836) also differ from the para-isomer (density 1.495 g/mL) [1]. This solid state at ambient temperature for the ortho-compound contrasts with the liquid state of the para-isomer, impacting storage, handling, and purification processes.

Melting Point vs Para
Head-to-head
29–31 °C (ortho) vs 5.8 °C (para)
Ortho isomer is solid at ambient; para is liquid, affecting handling and storage.
Context-dependent on isomer identity
Process Chemistry Physical Properties Crystallization

Synthetic Yield

The commercial synthesis of 1-Chloro-2-(trichloromethyl)benzene via chlorination of o-chlorotoluene is reported to achieve a 74% yield . This yield is a key economic and efficiency benchmark for the compound's production. A specific patent process for preparing clotrimazole, a major pharmaceutical application, utilizes this specific ortho-isomer to achieve high-purity product with high yield [1].

Reported Yield
Class-level
74% yield (o-chlorotoluene chlorination)
Establishes baseline for process cost modeling.
Conditions: PCl₃, 90–220 °C, 16 h
Pharmaceutical Synthesis Process Optimization Yield

Ortho vs. Para Reactivity

The ortho-substituted 1-Chloro-2-(trichloromethyl)benzene is the essential precursor for the antifungal drug clotrimazole and o-chlorobenzoyl chloride . In contrast, its para-isomer (4-chlorobenzotrichloride) is a precursor for p-chlorobenzoyl chloride, used in the synthesis of different fungicides [1]. The ortho-isomer's specific stereoelectronic properties enable the unique cyclization required for the clotrimazole scaffold, a reaction that cannot be achieved with the para or meta isomers.

Key Application
Class-level
Ortho: clotrimazole precursor; Para: different fungicides
Isomer dictates final product; substitution not feasible.
Regiochemistry is critical for pharmaceutical synthesis
Isomerism Reaction Selectivity Drug Synthesis

Commercial Purity Standards

Commercial suppliers offer 1-Chloro-2-(trichloromethyl)benzene with a purity of ≥98.5% (GC) . This high-purity specification is crucial for its use as a pharmaceutical intermediate, where impurities can lead to side reactions or lower yields in downstream processes like the synthesis of clotrimazole [1].

Purity Specification
Specification review
≥98.5% (GC)
High purity ensures reproducibility for API manufacturing.
Verify supplier COA
Quality Control Specifications Purity

Benzophenone Fungicide Synthesis

A patented process describes the conversion of 1-Chloro-2-(trichloromethyl)benzene to o-chlorobenzoyl chloride via hydrolysis with water and a Lewis acid catalyst at <80°C [1]. This o-chlorobenzoyl chloride is then used to synthesize chloro-substituted benzophenones, which are valuable as fungicides [2].

Synthetic Conversion
Method context
Quantitative conversion to o-chlorobenzoyl chloride
Enables benzophenone fungicide production.
Data to verify: patented process (FeCl₃, mild conditions)
Agrochemical Synthesis Fungicide Benzophenone

Application Scenarios


Clotrimazole Synthesis

1-Chloro-2-(trichloromethyl)benzene is the unequivocal and essential starting material for the synthesis of the broad-spectrum antifungal agent clotrimazole [1]. The specific ortho-substitution pattern is required to construct the core triphenylmethane structure of the drug. The commercial production of clotrimazole relies on the high-purity (≥98.5%) and specific reactivity of this ortho-isomer to achieve the desired product in high yield .

o-Chlorobenzoyl Chloride Production

The compound is a key intermediate for producing o-chlorobenzoyl chloride, a versatile building block in the synthesis of various dyes, pigments, and pesticides [1]. The patented hydrolysis process, using a Lewis acid catalyst below 80°C, allows for efficient conversion of 1-Chloro-2-(trichloromethyl)benzene to o-chlorobenzoyl chloride .

Chloro-Benzophenone Fungicides

Derived o-chlorobenzoyl chloride from this compound is used to synthesize chloro-substituted benzophenones via Friedel-Crafts acylation. These benzophenones are valuable as agricultural fungicides, as detailed in patent literature [1]. The ortho-chloro substituent imparts specific properties to the final benzophenone product.

Specialty Synthesis Building Block

As a reactive chlorinating agent, 1-Chloro-2-(trichloromethyl)benzene can react with metal carbonyls and hydroxyl groups, finding niche applications in the synthesis of complex molecules like ferrocene derivatives [1]. Its high density (1.508 g/mL) and refractive index (1.5836) are also key identifiers for quality control in these specialized syntheses .

Application
Selection Property
Validation Focus
Clotrimazole Synthesis
Ortho-isomer regiochemistry
Isomer identity and purity level
o-Chlorobenzoyl Chloride Production
Hydrolysis reactivity under mild conditions
Conversion efficiency and by-product profile
Chloro-Benzophenone Fungicides
Ortho-substitution for Friedel-Crafts acylation
Benzophenone product yield and purity
Specialty Synthesis Building Block
Chlorinating agent reactivity
Identity, density, and refractive index

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